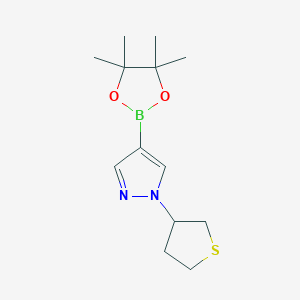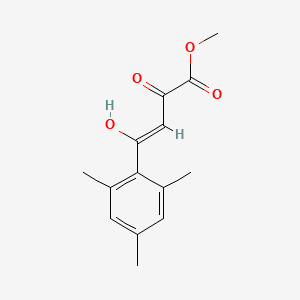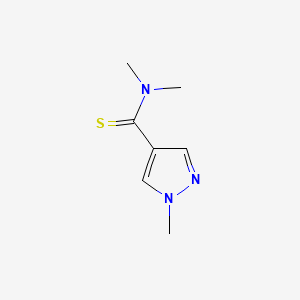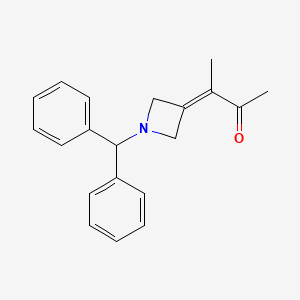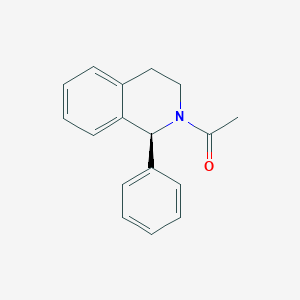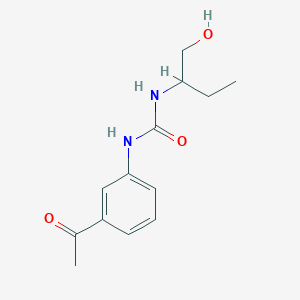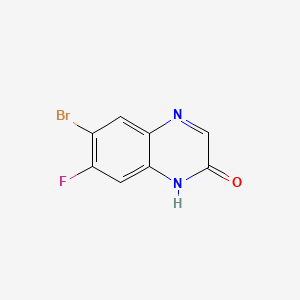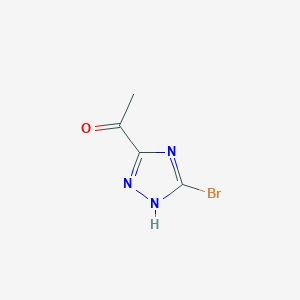![molecular formula C7H12O B14907786 (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is a compound that features a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and interesting chemical properties. The presence of a hydroxyl group attached to the bicyclic structure makes it an alcohol, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-bicyclo[111]pentanyl)methanol typically involves the use of [111]propellane as a starting material One common method involves the radical addition of methyl groups to [11This process can be achieved through transition-metal-free multi-component reactions, where radicals derived from carboxylic acids and organo-halides add to [1.1.1]propellane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch processing or continuous flow methods. The scalability of the synthesis is crucial for producing significant quantities of the compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Applications De Recherche Scientifique
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound can be used in the development of new materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its hydroxyl group and strained ring system. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s biological activity and its potential as a drug candidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of the family, known for its strained ring system and reactivity.
Cubane: Another strained ring system with similar applications in chemistry and materials science.
Adamantane: A tricyclic compound with a similar three-dimensional structure and applications in drug discovery.
Uniqueness
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its combination of a strained bicyclic structure and a hydroxyl functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(2-methyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C7H12O/c1-5-6-2-7(5,3-6)4-8/h5-6,8H,2-4H2,1H3 |
Clé InChI |
YKARYLMPBXRWAE-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC1(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


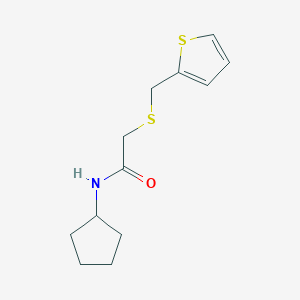


![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)


